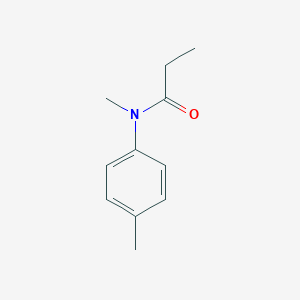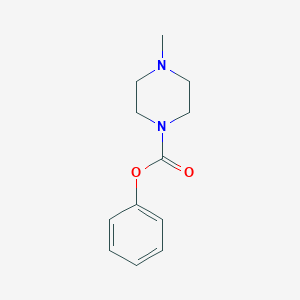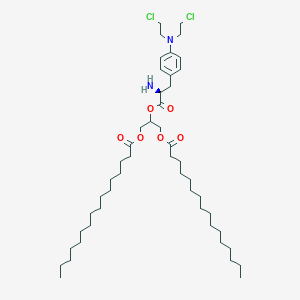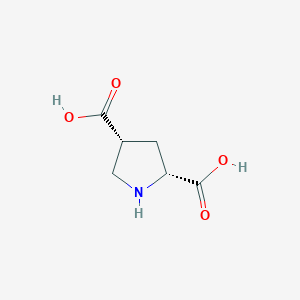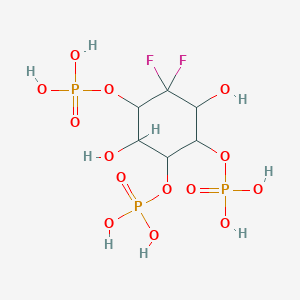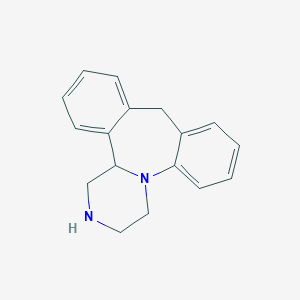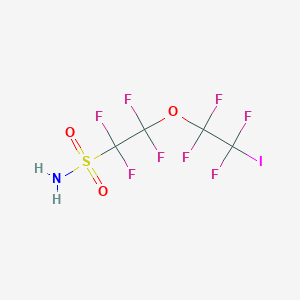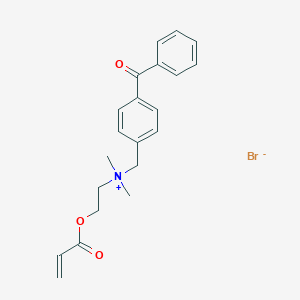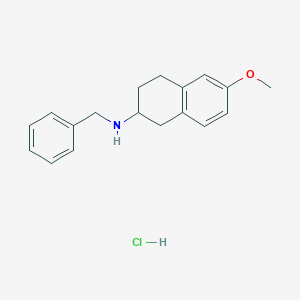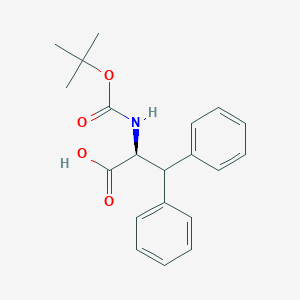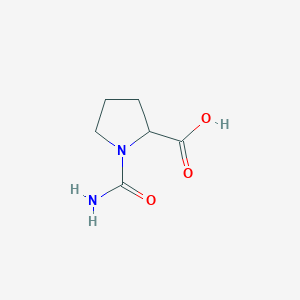
1-Carbamoylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
1-Carbamoylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains both carboxylic acid and carbamoyl functional groups attached to the pyrrolidine ring. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides was achieved through an acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol under mild conditions, yielding good to high product yields . Although this method does not directly describe the synthesis of 1-carbamoylpyrrolidine-2-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring which can impart rigidity to the molecule. In a related study, derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized, and their structure was analyzed using NMR and DFT calculations. The study found that strong intramolecular hydrogen bonds can lead to the formation of rigid cis-fused octane structural units . This information suggests that 1-carbamoylpyrrolidine-2-carboxylic acid could also exhibit structural rigidity due to similar intramolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives often involves the functional groups attached to the ring. For example, the derivatization of carboxylic acids for detection in high-performance liquid chromatography (HPLC) was demonstrated using 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as reagents . This indicates that the carboxylic acid group in 1-carbamoylpyrrolidine-2-carboxylic acid could potentially undergo similar derivatization reactions, which could be useful in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-carbamoylpyrrolidine-2-carboxylic acid would be influenced by its functional groups. The presence of both a carboxylic acid and a carbamoyl group suggests that the compound would exhibit both acidic and amide-like properties. It is likely to be soluble in polar solvents and could form hydrogen bonds, affecting its boiling and melting points. The exact properties would need to be determined experimentally, as the provided papers do not directly report on this compound .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis in Antibacterial Agents
1-Carbamoylpyrrolidine-2-carboxylic acid is used in the asymmetric synthesis of enantiomers in antibacterial agents. For instance, it's a key component in the synthesis of quinolonecarboxylic acid class of antibacterial agents. The S-(+) enantiomer of such compounds has shown significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).
Biotransformation in Organic Synthesis
The compound plays a role in biotransformation processes for organic synthesis. The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, involving 1-Carbamoylpyrrolidine-2-carboxylic acid, is crucial for producing high yields and excellent enantioselectivity of specific carboxylic acids, which are valuable in synthesizing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).
Antimicrobial Synthesis
This compound is utilized in the microwave-assisted synthesis of novel pyrrolidine derivatives showing antimicrobial activity. For example, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative, has been identified as a potent antimicrobial agent (Sreekanth & Jha, 2020).
GABA-Uptake Inhibitors
In the field of neurochemistry, derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, closely related to 1-Carbamoylpyrrolidine-2-carboxylic acid, have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3, crucial in neurotransmission (Zhao et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



